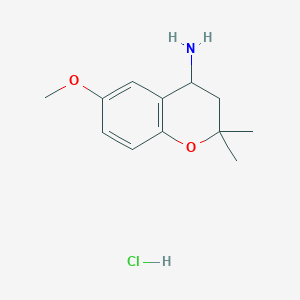

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride

Description

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a bicyclic organic compound featuring a chroman core (a benzopyran structure) with a methoxy group at position 6, two methyl groups at position 2, and an amine group at position 4, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXPWIUHWKJSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)OC)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound Development

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride serves as a lead compound in the development of new therapeutic agents. Its structural properties make it suitable for modifications aimed at enhancing efficacy against specific biological targets. Research indicates its potential in treating conditions such as:

- Inflammation : Preliminary studies suggest anti-inflammatory properties, making it a candidate for pain management therapies.

- Neurotransmitter Modulation : Due to its structural similarity to other chroman derivatives, it may influence neurotransmitter systems involved in pain perception and inflammation reduction.

The compound exhibits various biological activities that are critical for its application in pharmacology:

- Anti-inflammatory Effects : Studies have shown that 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can significantly reduce inflammatory markers in animal models of acute inflammation.

- Analgesic Properties : Its interaction with neurotransmitter receptors suggests potential use in pain relief therapies.

- Biochemical Interactions : The compound is known to engage with various enzymes and proteins, influencing metabolic pathways and cellular functions.

Case Studies

Several studies have documented the applications of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride:

- Anti-inflammatory Research : A study conducted on animal models demonstrated that treatment with this compound resulted in a marked reduction in symptoms associated with inflammation compared to control groups.

- Neuropharmacology Studies : Research focusing on neurotransmitter interactions highlighted that derivatives of chroman compounds could modulate pain pathways effectively.

- Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride with related compounds from the evidence:

Key Observations:

Core Structure Differences :

- The target compound and 6-Methoxy-chroman-4-amine HCl share a chroman backbone, but the former has additional 2,2-dimethyl groups, increasing its molecular weight by ~28 g/mol .

- 6-Methoxy-2,3-dimethylaniline HCl replaces the chroman system with an aniline ring, reducing steric bulk but limiting bicyclic conformational stability .

The trifluoromethoxy group in 2-(trifluoromethoxy)pyridin-4-amine HCl introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in chroman derivatives .

Salt Formation :

- All compounds are stabilized as hydrochloride salts, improving solubility in polar solvents.

Functional Versatility

- The amine group in chroman derivatives facilitates conjugation with carboxylic acids or carbonyl compounds, making them valuable intermediates for amide or Schiff base formation.

- Pyridine-based analogs (e.g., 2-(trifluoromethoxy)pyridin-4-amine HCl) are more rigid, limiting conformational flexibility but enhancing binding specificity in enzyme inhibition .

Biological Activity

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a chemical compound with significant potential in pharmaceutical research due to its unique structural properties and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol. The compound features a chroman backbone characterized by a benzene ring fused to a tetrahydrofuran ring, along with a methoxy group at the 6-position and dimethyl substituents at the 2-position. These structural elements contribute to its reactivity and biological activity.

The biological activity of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the amine group allows for nucleophilic interactions, while the methoxy group enhances its lipophilicity and potential binding affinity to neurotransmitter receptors involved in pain perception and inflammation pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

- Analgesic Properties : Its structural similarity to other chroman derivatives suggests possible interactions with pain-related neurotransmitter systems.

- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, indicating that 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride may also possess similar capabilities .

Comparative Analysis with Similar Compounds

A comparative analysis of 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride with structurally similar compounds highlights differences in pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluorochroman-4-ylamine hydrochloride | Fluorine substitution at the 6-position | Enhanced lipophilicity and potential bioactivity |

| 8-Methoxychroman-4-ylamine | Methoxy group at the 8-position | Different pharmacological profile |

| 3-Hydroxychroman-4-ylamine | Hydroxyl group at the 3-position | Potentially different reactivity |

This table illustrates how variations in substituents can influence biological activity and pharmacokinetics.

Case Studies

- Anti-inflammatory Studies : In vitro studies have shown that derivatives of chroman compounds can effectively inhibit pro-inflammatory cytokines. The mechanisms involve modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

- Neurotransmitter Interaction : Research has indicated that chroman derivatives may interact with serotonin receptors, influencing mood and pain perception. This suggests that 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride could be explored for its antidepressant or analgesic potential in clinical settings.

- Antioxidant Activity : A study evaluating similar chroman derivatives demonstrated potent inhibition of lipid peroxidation in cellular models. This suggests that 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride may also exhibit protective effects against oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution and reductive amination. Polar solvents (e.g., water, alcohols) and reducing agents like sodium borohydride are critical for stabilizing intermediates and minimizing side reactions . For chiral purity, chiral resolution techniques (e.g., chromatography with chiral stationary phases) are recommended, as demonstrated in structurally related chroman derivatives . Post-synthesis purification via recrystallization in ethanol/water mixtures can achieve >95% purity, validated by HPLC with UV detection at 254 nm.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry and bond configurations, as shown in chroman-4-one derivatives . Complement this with NMR (¹H/¹³C) to confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR for amine hydrochloride identification (N–H stretch ~2500 cm⁻¹). Mass spectrometry (ESI-MS) can verify molecular weight (e.g., [M+H⁺] at m/z ≈ 226).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse with water for 15 minutes and seek medical evaluation, as per safety data for analogous hydrochlorides .

Advanced Research Questions

Q. How can contradictory genotoxicity data between in vitro and in vivo assays be resolved?

Methodological Answer: Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo vs. static in vitro models). Address this by:

- Conducting parallel micronucleus assays in human lymphocytes (in vitro) and mouse peripheral blood (in vivo) to compare metabolic outcomes .

- Incorporating S9 liver fractions in vitro to mimic metabolic activation.

- Using flow cytometry for precise quantification of erythrocyte micronuclei in vivo .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Solvent Optimization: Use ethanol/water mixtures (3:1 v/v) to enhance solubility of intermediates while suppressing hydrolysis .

- Temperature Control: Maintain 0–5°C during amine hydrochloride formation to prevent racemization.

- Catalytic Additives: Introduce triethylamine (0.1 eq) to neutralize HCl by-products and improve yield .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatographic Validation: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA). Validate linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (>95%) per ICH guidelines.

- Cross-Validation: Compare with LC-MS/MS for confirmation, focusing on fragmentation patterns (e.g., loss of HCl at m/z 35/37).

- Reference Standards: Use crystalline samples with X-ray-confirmed structures as internal standards .

Q. What computational approaches predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- DFT Calculations: Model transition states for nucleophilic attacks at the chroman-4-ylamine core using Gaussian09 with B3LYP/6-31G(d).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics using GROMACS.

- SAR Analysis: Compare with analogs (e.g., 6-methoxy-2,6-dimethylheptan-1-al) to predict regioselectivity in alkylation reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification: Re-crystallize the compound and reacquire DSC data (melting point range ≤2°C).

- Spectral Reproducibility: Compare NMR shifts across deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts.

- Interlab Validation: Collaborate with independent labs to replicate results, ensuring instrument calibration (e.g., NMR referencing to TMS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.